molecular formula C6H6N2O4 B180376 Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 197652-36-1

Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B180376
CAS No.: 197652-36-1
M. Wt: 170.12 g/mol
InChI Key: ZJRAHWWCJCLWTO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by a pyrazole ring substituted with a methyl group and a carboxylate ester group, making it an interesting subject for various chemical reactions and applications.

Properties

CAS No.

197652-36-1

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate

InChI

InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3

InChI Key

ZJRAHWWCJCLWTO-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=O)C(=N1)C(=O)OC

Canonical SMILES

CN1C(=O)C(=O)C(=N1)C(=O)OC

Synonyms

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: Common in pyrazole chemistry, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

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